N-(6-ethoxy-1,3-benzothiazol-2-yl)-5-methylfuro[3,2-b]pyridine-2-carboxamide
Description
Properties
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-5-methylfuro[3,2-b]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3S/c1-3-23-11-5-6-12-16(8-11)25-18(20-12)21-17(22)15-9-13-14(24-15)7-4-10(2)19-13/h4-9H,3H2,1-2H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOYKTLBBXGZIOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC4=C(O3)C=CC(=N4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(6-ethoxy-1,3-benzothiazol-2-yl)-5-methylfuro[3,2-b]pyridine-2-carboxamide typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the benzothiazole core: This is achieved through the cyclization of 2-aminothiophenol with ethyl bromoacetate in the presence of a base.
Introduction of the furo[3,2-b]pyridine moiety: This involves the reaction of the benzothiazole intermediate with 2-chloro-5-methylfuro[3,2-b]pyridine under basic conditions.
Formation of the carboxamide group: The final step involves the reaction of the intermediate with an appropriate amine to form the carboxamide
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often employing catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
N-(6-ethoxy-1,3-benzothiazol-2-yl)-5-methylfuro[3,2-b]pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-(6-ethoxy-1,3-benzothiazol-2-yl)-5-methylfuro[3,2-b]pyridine-2-carboxamide has been studied for various scientific research applications:
Mechanism of Action
The mechanism of action of N-(6-ethoxy-1,3-benzothiazol-2-yl)-5-methylfuro[3,2-b]pyridine-2-carboxamide involves its interaction with specific molecular targets. In antimicrobial applications, it disrupts bacterial cell wall synthesis and inhibits key enzymes involved in metabolic pathways. In anticancer applications, it induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways .
Comparison with Similar Compounds
Similar compounds to N-(6-ethoxy-1,3-benzothiazol-2-yl)-5-methylfuro[3,2-b]pyridine-2-carboxamide include other benzothiazole derivatives such as:
N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide: Known for its anti-inflammatory and analgesic activities.
N-(benzo[d]thiazol-2-yl)-2-(phenylamino)benzamides: Exhibits significant COX-1 and COX-2 inhibitory activities.
N-(thiazol-2-yl)benzenesulfonamides: Demonstrates potent antibacterial activity.
The uniqueness of this compound lies in its combined antimicrobial and anticancer properties, making it a versatile compound for various applications .
Biological Activity
N-(6-ethoxy-1,3-benzothiazol-2-yl)-5-methylfuro[3,2-b]pyridine-2-carboxamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antitumor and antimicrobial properties, supported by relevant research findings and case studies.
Molecular Formula : C17H18N2O3S
Molecular Weight : 342.40 g/mol
CAS Number : Not specifically listed in the provided sources, but related compounds indicate a focus on benzothiazole derivatives.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds related to benzothiazole and furo[3,2-b]pyridine structures. For instance:
- Cell Lines Tested : The compound was evaluated against several human cancer cell lines, including A549 (lung cancer), HCC827 (lung cancer), and NCI-H358 (lung cancer) using both 2D and 3D cell culture systems.
- Assays Used : MTS cytotoxicity assays and BrdU proliferation assays were employed to assess cell viability and proliferation.
The findings indicated that certain derivatives exhibited significant cytotoxic effects, with IC50 values in the low micromolar range. For example, a related compound with a similar structure showed an IC50 of approximately 6.26 μM against HCC827 cells in 2D assays, demonstrating its potential as an effective anticancer agent .
Antimicrobial Activity
The antimicrobial properties of benzothiazole derivatives have also been investigated:
- Test Organisms : The antimicrobial activity was assessed against Gram-negative Escherichia coli and Gram-positive Staphylococcus aureus, alongside Saccharomyces cerevisiae as a eukaryotic model.
- Methodology : Broth microdilution testing was conducted according to CLSI guidelines.
Results indicated that several compounds exhibited promising antibacterial activity, particularly against Staphylococcus aureus, suggesting that these derivatives could be developed into new antimicrobial agents .
Comparative Analysis of Biological Activity
The following table summarizes the biological activities of various related compounds:
| Compound Name | Antitumor IC50 (μM) | Antimicrobial Activity | Reference |
|---|---|---|---|
| Compound A | 6.26 (HCC827) | Active against E. coli | |
| Compound B | 8.00 (A549) | Active against S. aureus | |
| Compound C | 20.46 (HCC827) | Moderate activity |
Case Studies
-
Case Study on Compound A :
- Objective : Evaluate cytotoxicity on lung cancer cell lines.
- Findings : Compound A demonstrated higher efficacy in 2D cultures compared to 3D cultures, indicating that structural modifications might enhance its effectiveness in clinical settings.
-
Case Study on Antimicrobial Properties :
- Objective : Assess the antibacterial efficacy of various derivatives.
- Findings : Compounds showed varying degrees of effectiveness against tested bacteria, with some exhibiting selective toxicity towards bacterial cells over human fibroblasts.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of N-(6-ethoxy-1,3-benzothiazol-2-yl)-5-methylfuro[3,2-b]pyridine-2-carboxamide?
- Methodology : Synthesis typically involves multi-step reactions, including condensation of benzothiazole and furopyridine precursors. Key parameters include:
- Temperature control : Ethoxy group stability requires reactions at 60–80°C to prevent decomposition .
- Catalyst selection : Use Pd/C or CuI for Suzuki coupling steps to enhance yield .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol improves purity (>95%) .
Q. Which analytical techniques are critical for structural characterization of this compound?
- Methodology :
- X-ray crystallography : Employ SHELX-97 for solving crystal structures; refine with SHELXL to address disorder in the benzothiazole moiety .
- NMR spectroscopy : ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) identifies key signals: δ ~7.8–8.2 ppm (pyridine protons), δ ~1.4 ppm (ethoxy CH₃) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]⁺ at m/z 412.08 .
Q. How can researchers design initial biological screening assays for this compound?
- Methodology : Prioritize assays based on structural analogs:
- Antimicrobial activity : Broth microdilution (MIC against S. aureus and E. coli) .
- Enzyme inhibition : Acetylcholinesterase (AChE) inhibition assay via Ellman’s method .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the ethoxy-benzothiazole moiety during synthesis?
- Methodology :
- Intermediate trapping : Use LC-MS to identify transient intermediates (e.g., thiolate species) during nucleophilic substitution .
- DFT calculations : Model reaction pathways to predict regioselectivity in benzothiazole functionalization .
Q. How do structural modifications impact the compound’s bioactivity?
- Methodology (SAR) :
- Ethoxy group replacement : Substitute with methoxy or hydroxyl groups to assess changes in AChE inhibition (IC₅₀ shifts from 12 nM to >100 nM) .
- Furopyridine methylation : Remove the 5-methyl group to evaluate reduced cytotoxicity (e.g., IC₅₀ increases from 2.1 µM to 15 µM in HeLa cells) .
Q. What challenges arise in crystallographic refinement of this compound?
- Methodology :
- Disorder handling : Use TWINABS for data scaling if twinning is detected (e.g., pseudo-merohedral twinning) .
- Hydrogen bonding networks : Refine anisotropic displacement parameters (ADPs) with SHELXL to resolve weak interactions between the carboxamide and pyridine .
Q. How can stability studies under varying pH and temperature conditions inform formulation strategies?
- Methodology :
- Forced degradation : Incubate at pH 1–13 (37°C, 24 hrs) and analyze via HPLC. Degradation peaks at pH <3 suggest acid-labile ethoxy cleavage .
- Thermogravimetric analysis (TGA) : Decomposition onset at 210°C indicates thermal stability for solid-state storage .
Q. What computational tools are recommended for docking studies targeting kinase inhibition?
- Methodology :
- Molecular docking : Use AutoDock Vina with crystal structures of VEGFR2 (PDB: 4ASD) to predict binding affinity (ΔG ~ -9.2 kcal/mol) .
- MD simulations : Run 100-ns simulations in GROMACS to assess conformational stability of the ligand-receptor complex .
Q. How can multi-step synthesis scalability be achieved without compromising purity?
- Methodology :
- Flow chemistry : Optimize Suzuki coupling in a continuous-flow reactor (residence time: 30 min, 80°C) to achieve 85% yield .
- Quality control : Implement in-line PAT (Process Analytical Technology) with FTIR for real-time monitoring of intermediates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
